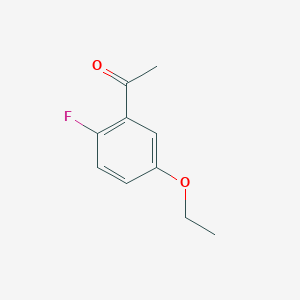
1-(5-Ethoxy-2-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethoxy-2-fluorophenyl)ethanone is an organic compound with the molecular formula C10H11FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with ethoxy and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Ethoxy-2-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-ethoxy-5-fluoroacetophenone with bromine in dry diethyl ether at a temperature below 28°C. The mixture is then diluted with ether, washed with water, dried, and concentrated under reduced pressure to yield the desired product .
Industrial Production Methods: The industrial production of this compound typically involves multi-step reactions with optimized conditions to ensure high yield and purity. For instance, the reaction of 2-amino-5-fluorobenzoic acid with 5-fluoro-2-iodobenzoic acid under mild conditions is one such method .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethoxy-2-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Sodium hypobromite solution at 60°C for 1 hour.
Reduction: Sodium tetrahydroborate in methanol at 0°C for 1 hour.
Major Products:
Oxidation: 2-ethoxy-5-fluorobenzoic acid.
Reduction: 1-(5-ethoxy-2-fluorophenyl)ethanol.
Scientific Research Applications
1-(5-Ethoxy-2-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 1-(5-Ethoxy-2-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the ethoxy and fluorine substituents can influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
- 1-(2-Ethoxy-5-fluorophenyl)ethanone
- 1-(3-Ethoxy-4-fluorophenyl)ethanone
- 1-(5-Fluoro-2-hydroxyphenyl)ethanone
Uniqueness: 1-(5-Ethoxy-2-fluorophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-(5-ethoxy-2-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H11FO2/c1-3-13-8-4-5-10(11)9(6-8)7(2)12/h4-6H,3H2,1-2H3 |
InChI Key |
KKIBXCMTNWZVLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















